molecular formula C18H16ClNO3 B367143 1-(3-(4-Chlorophenoxy)propyl)-5-methylindoline-2,3-dione CAS No. 620931-65-9

1-(3-(4-Chlorophenoxy)propyl)-5-methylindoline-2,3-dione

Cat. No.: B367143
CAS No.: 620931-65-9
M. Wt: 329.8g/mol
InChI Key: JBIDDQYLDWVQRS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3-(4-Chlorophenoxy)propyl)-5-methylindoline-2,3-dione is a synthetic compound belonging to the indole family. It has garnered significant attention in the scientific community due to its potential therapeutic and environmental applications. The compound has a molecular formula of C18H16ClNO3 and a molecular weight of 329.777 Da .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-(4-Chlorophenoxy)propyl)-5-methylindoline-2,3-dione typically involves the reaction of 4-chlorophenol with 3-chloropropylamine to form 3-(4-chlorophenoxy)propylamine. This intermediate is then reacted with 5-methylindole-2,3-dione under controlled conditions to yield the final product .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. The use of catalysts and specific reaction conditions, such as temperature and pressure control, are crucial for efficient production .

Chemical Reactions Analysis

Types of Reactions

1-(3-(4-Chlorophenoxy)propyl)-5-methylindoline-2,3-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield amine derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions are common, especially at the indole and chlorophenoxy moieties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.

Major Products

The major products formed from these reactions include oxides, amine derivatives, and substituted indole compounds .

Scientific Research Applications

1-(3-(4-Chlorophenoxy)propyl)-5-methylindoline-2,3-dione has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(3-(4-Chlorophenoxy)propyl)-5-methylindoline-2,3-dione involves its interaction with specific molecular targets and pathways. It is known to bind to certain receptors and enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in signal transduction and metabolic processes .

Comparison with Similar Compounds

Similar Compounds

    1-[3-(2-bromo-4-chlorophenoxy)propyl]-4-methylpiperidine: Similar in structure but contains a bromine atom instead of a methyl group.

    1-[3-(4-chlorophenoxy)propyl]-1H-imidazole: Contains an imidazole ring instead of an indole ring.

Uniqueness

1-(3-(4-Chlorophenoxy)propyl)-5-methylindoline-2,3-dione is unique due to its specific indole structure combined with the chlorophenoxypropyl group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

1-[3-(4-chlorophenoxy)propyl]-5-methylindole-2,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16ClNO3/c1-12-3-8-16-15(11-12)17(21)18(22)20(16)9-2-10-23-14-6-4-13(19)5-7-14/h3-8,11H,2,9-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBIDDQYLDWVQRS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N(C(=O)C2=O)CCCOC3=CC=C(C=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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